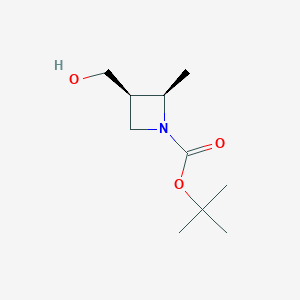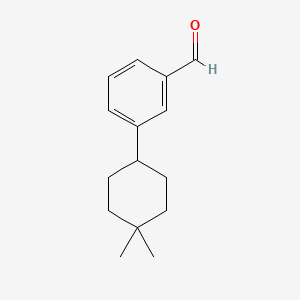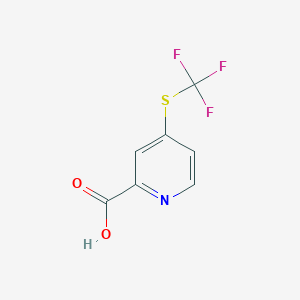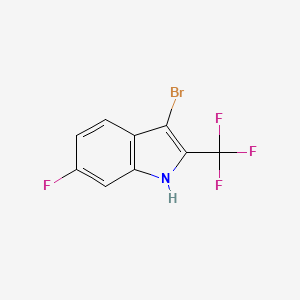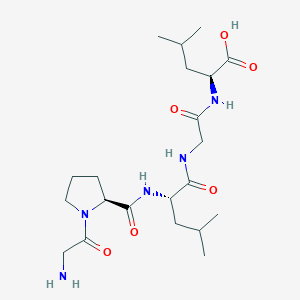
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes include:
Peptide Coupling Reactions: Utilizing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds between amino acids.
Protecting Group Strategies: Employing protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect functional groups during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers and automated systems to handle the complex sequence of reactions. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to achieve the desired purity and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)-4-methylpentanoic acid: A closely related compound with a similar structure but different stereochemistry.
(S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-ethylpentanoic acid: Differing by the presence of an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (S)-2-(2-((S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)acetamido)-4-methylpentanoic acid lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H37N5O6 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H37N5O6/c1-12(2)8-14(25-20(30)16-6-5-7-26(16)18(28)10-22)19(29)23-11-17(27)24-15(21(31)32)9-13(3)4/h12-16H,5-11,22H2,1-4H3,(H,23,29)(H,24,27)(H,25,30)(H,31,32)/t14-,15-,16-/m0/s1 |
InChI Key |
GAQRHWBIXIGXIF-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

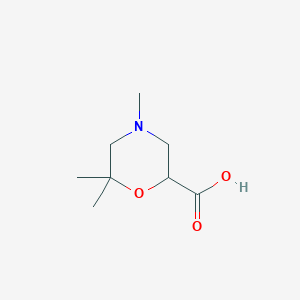
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
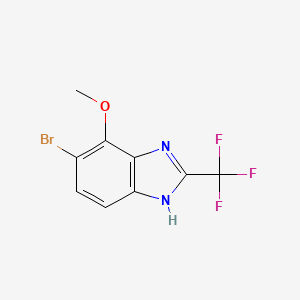
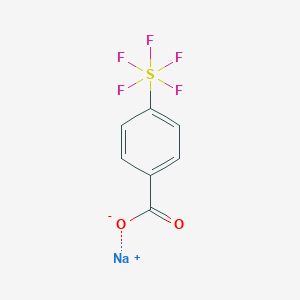

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
